1-(Chloromethyl)-3-methoxy-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-methoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWKEKQJWKJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264807 | |
| Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42981-94-2 | |
| Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42981-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 1 Chloromethyl 3 Methoxy 2 Methylbenzene
Historical and Classical Approaches to Substituted Benzyl (B1604629) Chloride Synthesis.libretexts.orgwikipedia.orgmdpi.comdur.ac.ukorganic-chemistry.org
The synthesis of benzyl chlorides has been a fundamental transformation in organic chemistry for over a century, with early methods laying the groundwork for more refined, modern techniques. organicreactions.orgwikipedia.org These classical approaches primarily involve electrophilic chloromethylation of aromatic rings and the conversion of benzylic alcohols to their corresponding chlorides.
Electrophilic Chloromethylation Reactions: Mechanisms and Scope.wikipedia.orgmdpi.comorganic-chemistry.org
One of the most established methods for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923. libretexts.orgwikipedia.org This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. libretexts.orgwikipedia.org
The mechanism proceeds under acidic conditions where formaldehyde is protonated, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org The aromatic π-electrons then attack the activated formaldehyde, leading to the formation of a benzyl alcohol intermediate after rearomatization. libretexts.orgwikipedia.org This alcohol is subsequently converted to the final benzyl chloride product under the reaction conditions. wikipedia.orgyoutube.com The active electrophile is debated, with possibilities including the protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org
The scope of the Blanc chloromethylation is broad, applicable to various aromatic hydrocarbons. researchgate.net However, it is not without limitations. Highly activated arenes like phenols and anilines are unsuitable substrates as they can undergo further uncontrolled Friedel-Crafts alkylation. wikipedia.org Conversely, while moderately deactivated substrates show some reactivity, strongly deactivated rings are generally poor substrates for this reaction. wikipedia.org A significant drawback of this method is the potential formation of the highly carcinogenic by-product, bis(chloromethyl) ether. libretexts.org
| Reagent System | Typical Catalyst | Key Features | Limitations |
|---|---|---|---|
| Formaldehyde/HCl | ZnCl₂, AlCl₃, SnCl₄ | Direct chloromethylation of aromatic rings. libretexts.orgwikipedia.orgdur.ac.uk | Formation of carcinogenic by-products; not suitable for highly activated or deactivated rings. libretexts.orgwikipedia.org |
| Chloromethyl methyl ether (MOMCl) | Lewis Acids (e.g., SnCl₄) or strong acids (e.g., H₂SO₄) | Can be more effective for deactivated substrates. wikipedia.orgthieme-connect.com | MOMCl itself is a hazardous reagent. organic-chemistry.org |
Conversion of Benzylic Alcohols to Chlorides: Thionyl Chloride and Other Reagents.youtube.comthieme-connect.comacs.orgresearchgate.net
An alternative classical route to substituted benzyl chlorides involves the conversion of the corresponding benzylic alcohol, in this case, (3-methoxy-2-methylphenyl)methanol. A variety of reagents have been traditionally employed for this transformation, with thionyl chloride (SOCl₂) being one of the most common. pearson.comlibretexts.org
The reaction of a benzylic alcohol with thionyl chloride typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if a chiral center is present. libretexts.org The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, which, after a series of steps, transforms the hydroxyl into a good leaving group. A chloride ion then displaces this group to form the benzyl chloride. libretexts.org A key advantage of using thionyl chloride is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. pearson.comlibretexts.org
Other reagents for this conversion include phosphorus halides (e.g., PCl₃, PCl₅) and concentrated hydrochloric acid, often in the presence of a catalyst like zinc chloride (Lucas reagent). thieme-connect.comlibretexts.org However, these methods can require harsh conditions and may not be suitable for sensitive substrates. thieme-connect.com The reaction of benzyl alcohols with HCl/dioxane has also been shown to effectively produce benzyl chlorides, with the reaction's success being influenced by the substituents on the aromatic ring. acgpubs.orgresearchgate.net
Modern Catalytic Strategies in the Synthesis of 1-(Chloromethyl)-3-methoxy-2-methylbenzene.thieme-connect.comacs.orgvaia.com
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing substituted benzyl chlorides. These modern strategies often rely on sophisticated catalytic systems to achieve high yields and control over the reaction.
Lewis Acid Catalysis in Chloromethylation Reactions.organic-chemistry.orgvaia.com
Lewis acids play a crucial role in enhancing the efficiency of chloromethylation reactions. wikipedia.org In the context of the Blanc reaction, Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are essential for activating the formaldehyde electrophile. libretexts.orgdur.ac.ukvaia.com The Lewis acid coordinates to the oxygen atom of formaldehyde, increasing the positive charge on the carbonyl carbon and making it more susceptible to attack by the aromatic ring. youtube.comvaia.com
Modern approaches have explored a wider range of Lewis acids and reaction conditions to improve selectivity and yield. For instance, indium(III) chloride (InCl₃) has been used to catalyze the conversion of benzylic alcohols to chlorides using chlorodimethylsilane. organic-chemistry.orgorganic-chemistry.org The choice of Lewis acid can be critical; for example, aluminum chloride is known to sometimes favor the formation of diarylmethane by-products. dur.ac.uk Research has also shown that zinc iodide can effectively catalyze the chloromethylation of various aromatic compounds. researchgate.net
Transition Metal-Free Methodologies for α-Chlorination of Alkyl Arenes.libretexts.org
A significant area of contemporary research is the development of transition-metal-free methods for the α-chlorination of alkyl arenes, such as 3-methoxy-2-methyltoluene, to directly form the corresponding benzyl chloride. mdpi.comunica.it These methods offer an alternative to traditional free-radical chlorination, which often requires harsh conditions and can lead to over-chlorination. mdpi.com
One promising approach involves the use of visible light to mediate the chlorination. mdpi.compreprints.org For example, a metal-free process utilizing N,N-dichloroacetamide as the chlorinating agent in the presence of visible light has been reported for the synthesis of various benzyl chlorides. mdpi.com This method is advantageous as it avoids the use of metal catalysts, additives, or radical initiators. mdpi.com
Another strategy employs N-chlorosuccinimide (NCS) as a safe chlorine source in combination with a photocatalyst under visible light irradiation. organic-chemistry.org This technique has proven effective for the benzylic C-H bond chlorination of even electron-deficient substrates. organic-chemistry.org
| Methodology | Key Reagents/Catalysts | Advantages | Relevant Findings |
|---|---|---|---|
| Lewis Acid-Catalyzed Chloromethylation | ZnCl₂, AlCl₃, SnCl₄, InCl₃, ZnI₂ | Enhanced electrophilicity of the chloromethylating agent, leading to higher reaction rates. vaia.comwikipedia.org | Different Lewis acids can influence reaction pathways and by-product formation. dur.ac.ukresearchgate.net |
| Visible Light-Mediated α-Chlorination | N,N-dichloroacetamide or NCS with a photocatalyst | Metal-free, mild conditions, avoids harsh radical initiators. mdpi.comorganic-chemistry.org | Effective for a range of substituted toluenes with varying electronic properties. mdpi.com |
| Selective Alcohol Chlorination | 2,4,6-trichloro-1,3,5-triazine (TCT)/DMSO | Rapid, highly chemoselective for benzylic alcohols under neutral conditions. thieme-connect.com | Quantitative yields in short reaction times (10-40 minutes). thieme-connect.com |
Regioselectivity and Isomer Control in Synthetic Pathways.mdpi.comorganic-chemistry.org
When synthesizing a substituted aromatic compound like this compound, controlling the position of the incoming chloromethyl group is paramount to avoid the formation of undesired isomers. The directing effects of the substituents already on the benzene (B151609) ring—in this case, a methoxy (B1213986) group and a methyl group—govern the regioselectivity of the reaction.
In electrophilic aromatic substitution reactions such as chloromethylation, both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing and activating. The methoxy group is a strong activator, while the methyl group is a weaker activator. dur.ac.uk The position of chloromethylation will be directed to the positions that are sterically accessible and electronically favored by these groups. For 3-methoxy-2-methyltoluene, the potential positions for electrophilic attack are C4, C6, and C5. The C4 and C6 positions are activated by both the methoxy and methyl groups, while the C5 position is less favored. Steric hindrance from the adjacent methyl group at C2 might influence the substitution pattern between the C4 and C6 positions.
Careful control of reaction conditions, such as temperature, catalyst choice, and reagent concentration, is crucial to minimize the formation of isomeric by-products. mdpi.comdur.ac.uk For instance, in some chloromethylation systems, higher temperatures and certain catalysts like aluminum chloride can promote the formation of diarylmethane side products, which can complicate purification and reduce the yield of the desired isomer. dur.ac.uk In the case of α-chlorination of 3-methoxy-2-methyltoluene, the reaction is inherently regioselective to the benzylic position, thus avoiding issues of ring isomerism. However, controlling the extent of chlorination to prevent the formation of dichlorinated and trichlorinated products is a key challenge. mdpi.com
Directing Effects of Methoxy and Methyl Groups on Aromatic Substitution
The substitution pattern of the starting material, 3-methoxy-2-methyltoluene (also known as 2,3-dimethylanisole), is crucial for the synthesis of this compound. The synthesis of this precursor itself relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. In this case, both the methoxy (-OCH₃) and methyl (-CH₃) groups significantly influence the position of any incoming electrophile.
Both the methoxy and methyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They achieve this by donating electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electron-deficient electrophiles. organicchemistrytutor.comyoutube.com These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.orgtiktok.com
Methoxy Group (-OCH₃): This is a strongly activating group. organicchemistrytutor.com The oxygen atom's lone pairs can participate in resonance with the aromatic ring, donating electron density and stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the substitution. organicchemistrytutor.comyoutube.com This resonance effect strongly favors substitution at the ortho and para positions.
Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation. youtube.com This also enriches the ortho and para positions with electrons, making them more favorable for electrophilic attack.
When both groups are on the ring, their directing effects are combined. For a precursor like 2-methylanisole, a subsequent electrophilic substitution (e.g., Friedel-Crafts alkylation to add the second methyl group) would be directed by both groups. The methoxy group is the more powerful activating group and its directing effect generally dominates. However, steric hindrance from the already present groups can influence the final position of the incoming electrophile, often favoring the less crowded para position. nih.gov In the synthesis of 3-methoxy-2-methyltoluene, the precise synthetic route would need to carefully control the introduction of these groups to achieve the desired 1,2,3-trisubstituted pattern.
Table 1: Directing Effects of Substituents
| Substituent Group | Type | Activating/Deactivating | Directing Effect | Primary Mechanism |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Electron Donating | Strongly Activating | ortho, para | +Resonance (+M) |
| -CH₃ (Methyl) | Electron Donating | Weakly Activating | ortho, para | +Inductive (+I), Hyperconjugation |
Stereochemical Considerations in Benzylic Synthesis
The synthesis of this compound from 3-methoxy-2-methyltoluene typically involves a free-radical chlorination at the benzylic position of one of the methyl groups. While the final product molecule is achiral and has no stereocenters, an analysis of the reaction mechanism reveals important stereochemical considerations.
Benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to reactions like halogenation under free-radical conditions. The mechanism for benzylic bromination, which is analogous to chlorination, proceeds through a planar benzyl radical intermediate. masterorganicchemistry.com Similarly, substitution reactions at the benzylic position can also occur via an Sₙ1 mechanism, which involves a planar benzylic carbocation intermediate. beilstein-journals.org
Because these key intermediates (radical or carbocation) are planar, any subsequent attack by a chlorine radical or chloride ion can occur from either face with equal probability. This has a significant consequence: if the starting material were chiral (for example, if one of the benzylic hydrogens was replaced with deuterium, creating a prochiral center), the reaction would produce a racemic mixture of (R) and (S) enantiomers. masterorganicchemistry.com
Therefore, achieving stereocontrol in a typical benzylic synthesis is inherently challenging. While this is not a factor for the achiral target compound, it becomes a critical consideration in the synthesis of more complex molecules where a benzylic stereocenter must be established. Research into stereoselective C-F activation at benzylic positions has shown that the reaction can proceed through both associative (Sₙ2-like, with inversion of configuration) and dissociative (Sₙ1-like, with racemization) pathways, depending on the nucleophile and reaction conditions. beilstein-journals.org This highlights the possibility, though difficult, of influencing the stereochemical outcome of benzylic functionalization.
Green Chemistry Principles and Sustainable Synthesis Development for this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is essential for minimizing environmental impact and improving process safety and efficiency. mdpi.comresearchgate.net Developed by Paul Anastas and John Warner, the 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. instituteofsustainabilitystudies.com
For the synthesis of this compound, several principles are particularly relevant:
Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. This involves selecting reactions with high atom economy. instituteofsustainabilitystudies.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Traditional chlorination methods using reagents like N-chlorosuccinimide (NCS) may have lower atom economy compared to using Cl₂ gas, although the latter presents significant handling hazards.
Less Hazardous Chemical Syntheses: This principle advocates for using and generating substances with little or no toxicity. instituteofsustainabilitystudies.com For example, replacing hazardous solvents like benzene or dichloromethane (B109758) with safer alternatives such as water, ethanol, or supercritical CO₂ can drastically reduce environmental impact. jddhs.com
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net Exploring photocatalytic or microwave-assisted reactions can lead to milder reaction conditions. aiche.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. jddhs.com For benzylic chlorination, light-induced FeCl₃-catalyzed methods or copper-catalyzed systems offer alternatives to traditional radical initiators. nih.govresearchgate.net Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild, aqueous conditions and represents a key green technology. mdpi.com
Table 2: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Waste Prevention | Optimize reactions for high yield and selectivity to minimize byproduct formation. |
| Safer Solvents & Reagents | Replace chlorinated solvents with greener alternatives like ethyl lactate (B86563) or conduct solvent-free reactions. mdpi.com Use less hazardous chlorinating agents. |
| Energy Efficiency | Utilize photocatalysis or microwave irradiation to lower reaction temperatures and times. aiche.org |
| Catalysis | Employ metal catalysts (e.g., Cu or Fe) or biocatalysts to improve efficiency and reduce the need for stoichiometric reagents. mdpi.comnih.govresearchgate.net |
Advanced Reaction Condition Optimization and Process Intensification Studies
Beyond green chemistry principles, significant improvements in the synthesis of this compound can be achieved through rigorous optimization of reaction conditions and the application of process intensification (PI). PI focuses on developing innovative technologies to create substantially smaller, cleaner, and more energy-efficient processes. aiche.org
Reaction Condition Optimization: The yield and selectivity of benzylic chlorination are highly sensitive to reaction parameters. Systematic optimization studies aim to identify the ideal conditions. For a light-induced, iron-catalyzed benzylic chlorination, for instance, parameters to optimize would include the choice of solvent, catalyst loading, reaction time, and the intensity and wavelength of the light source. researchgate.net A copper-catalyzed method using N-fluorobenzenesulfonimide (NFSI) as an oxidant showed high benzylic selectivity, and its optimization involved screening various ligands, chloride sources, and solvents to maximize conversion and yield. nih.gov
Process Intensification (PI): PI aims to achieve dramatic improvements in manufacturing by redesigning processes and equipment. aiche.org Key PI strategies applicable to this synthesis include:
Continuous Flow Processing/Microreactors: Traditional batch reactors can have limitations in heat and mass transfer, especially for fast and highly exothermic reactions like radical chlorinations. Continuous flow reactors, particularly microreactors, offer vastly superior surface-area-to-volume ratios, enabling precise temperature control and enhanced safety by minimizing the inventory of hazardous intermediates at any given time. numberanalytics.comamarequip.com This leads to improved yield, selectivity, and safer operation. numberanalytics.com
Integration of Operations: PI encourages combining multiple steps, such as reaction and separation, into a single unit. numberanalytics.com For example, a reactive distillation process could potentially be designed to both perform the chlorination and separate the product from the reaction mixture simultaneously.
Alternative Energy Sources: The use of microwave or ultrasonic irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. aiche.org
By moving from batch to continuous manufacturing and employing these advanced techniques, the synthesis of this compound can be made significantly more efficient, safer, and cost-effective. acs.org
Table 3: Comparison of Batch vs. Continuous Processing
| Feature | Batch Processing | Continuous Flow Processing (PI) |
|---|---|---|
| Heat Transfer | Often limited, potential for hot spots | Excellent, precise temperature control |
| Safety | Larger volumes of hazardous materials | Small reactor inventory, inherently safer |
| Scalability | Complex "scaling-up" | Simpler "numbering-up" (parallel reactors) acs.org |
| Process Control | Variables can fluctuate | Stable, steady-state operation |
| Yield/Selectivity | Can be lower due to poor control | Often higher due to precise control numberanalytics.com |
Reactivity Profiles and Mechanistic Investigations of 1 Chloromethyl 3 Methoxy 2 Methylbenzene
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The presence of the chloromethyl group makes 1-(chloromethyl)-3-methoxy-2-methylbenzene a benzylic halide. Benzylic halides are known to be particularly reactive in nucleophilic substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states and intermediates involved. nih.gov
S_N1 and S_N2 Mechanistic Pathways and Kinetic Studies
Nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern on the benzene ring.
The S_N1 mechanism involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the benzene ring of the target compound, is expected to stabilize this carbocation, thereby favoring the S_N1 pathway. stackexchange.com For instance, studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that electron-donating substituents significantly accelerate the reaction rate, which is indicative of an S_N1 mechanism. nih.govnih.govresearchgate.net
The S_N2 mechanism, on the other hand, is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. stackexchange.com
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C
| Substituent on Benzyl Chloride | k_solv (s⁻¹) |
| 4-Methoxy | 2.2 |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data extrapolated from a study on various ring-substituted benzyl chlorides. nih.govnih.gov
The significant difference in the rate constants between the electron-donating 4-methoxybenzyl chloride and the electron-withdrawing 3,4-dinitrobenzyl chloride highlights the profound effect of substituents on the reaction mechanism, with the former strongly favoring an S_N1 pathway. nih.govnih.gov Given that this compound contains two electron-donating groups (methoxy and methyl), it is expected to have a high rate of solvolysis, likely proceeding through an S_N1 mechanism, especially in polar protic solvents.
Reactivity with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Carboxylates)
This compound is expected to react readily with oxygen-centered nucleophiles. For instance, reaction with alkoxides, such as sodium methoxide, in an alcohol solvent would lead to the formation of the corresponding benzyl ether via a Williamson ether synthesis-type reaction. quora.comchegg.com The reaction with carboxylates would yield the corresponding ester. The mechanism of these reactions would again depend on the specific conditions, but with a stabilized benzylic system, an S_N1 pathway is a strong possibility, particularly with weaker nucleophiles or in polar, ion-stabilizing solvents.
Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)
The reaction of benzylic halides with nitrogen-centered nucleophiles like amines is a common method for the synthesis of substituted benzylamines. stackexchange.comyoutube.com The reaction of this compound with a primary or secondary amine is expected to yield the corresponding N-substituted benzylamine. A challenge in these reactions is the potential for over-alkylation, as the product amine can also act as a nucleophile, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk The reaction with sodium azide (B81097) (NaN3) would provide a route to the corresponding benzyl azide, which is a versatile intermediate in organic synthesis. The mechanism of the reaction with amines can be either S_N1 or S_N2, depending on the solvent and the substituents on the benzene ring. stackexchange.com
Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiols, Sulfides)
Sulfur-centered nucleophiles, such as thiols and their conjugate bases (thiolates), are generally considered to be strong nucleophiles and would react efficiently with this compound to form the corresponding thioether (sulfide). The reaction of p-methoxybenzyl chloride with thiourea (B124793) has been studied and shows evidence for concurrent S_N1 and bimolecular processes. cdnsciencepub.com Given the higher nucleophilicity of sulfur compounds, an S_N2 mechanism is often competitive, even for substrates that can form stable carbocations.
Reactivity with Carbon-Centered Nucleophiles (e.g., Organometallics, Cyanides)
Carbon-centered nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide ions, can also participate in substitution reactions with benzylic halides. The reaction with cyanide would lead to the formation of the corresponding benzyl nitrile. These reactions are synthetically useful for forming new carbon-carbon bonds. The choice of solvent and reaction conditions is critical to control the reactivity of these powerful nucleophiles and to avoid side reactions.
Electrophilic Aromatic Substitution (EAS) Reactions on the Substituted Benzene Ring
The benzene ring of this compound is substituted with two electron-donating groups: a methoxy group (-OCH3) and a methyl group (-CH3). Both of these groups are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. brainly.in The methoxy group is a strongly activating group due to its ability to donate a lone pair of electrons by resonance, while the methyl group is a weakly activating group through an inductive effect.
The directing effects of these two groups will influence the position of incoming electrophiles. The methoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The methyl group at position 2 directs to positions 3, 4, and 6. The combined effect of these two groups, along with steric hindrance from the existing substituents, will determine the final product distribution in EAS reactions. In general, the strongly activating methoxy group is expected to have a dominant directing effect.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, the nitration of substituted anisoles and toluenes has been studied, and the regioselectivity is governed by the nature and position of the existing substituents. chemicalbook.comcdnsciencepub.com Similarly, Friedel-Crafts reactions on anisole (B1667542) derivatives are well-documented. acs.orgtamu.edu While specific studies on this compound are scarce, the general principles of EAS suggest that the ring is highly activated towards electrophilic attack, with substitution likely occurring at the positions most favored by the combined electronic and steric effects of the methoxy and methyl groups.
Influence of Chloromethyl, Methoxy, and Methyl Groups on Regioselectivity
The regioselectivity of reactions involving the aromatic ring of this compound is primarily dictated by the directing effects of the methoxy and methyl substituents. In electrophilic aromatic substitution reactions, both the methoxy and methyl groups are activating and ortho, para-directing.
The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the benzene ring through resonance. This effect significantly increases the nucleophilicity of the ortho and para positions relative to the methoxy group. libretexts.orgorganicchemistrytutor.com The methyl group (-CH₃) is a weakly activating group that directs to the ortho and para positions primarily through an inductive effect.
When multiple activating groups are present on a benzene ring, the most powerful activating group generally controls the position of electrophilic attack. ualberta.cawizeprep.com In the case of this compound, the methoxy group is a much stronger activating group than the methyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C4 and C2 (already substituted with a methyl group), and the para position is C6. Steric hindrance from the adjacent methyl group at C2 may disfavor substitution at the C2 position. Thus, the primary sites for electrophilic attack are the C4 and C6 positions.
In reactions involving the chloromethyl group, such as nucleophilic substitution, the electronic nature of the aromatic ring also plays a role. The electron-donating methoxy and methyl groups can stabilize the formation of a benzylic carbocation intermediate, should the reaction proceed through an Sₙ1-type mechanism.
A study on the peracid oxidation of 1,3-dimethoxy-2-methylbenzene, a related compound, demonstrated that hydroxylation occurs at the para position to a methoxy group, highlighting the strong directing influence of this group. acs.org
Competitive Reactions and Side Product Formation
The presence of multiple reactive sites in this compound can lead to competitive reactions and the formation of side products. The chloromethyl group, being a benzylic halide, is susceptible to nucleophilic substitution and elimination reactions.
One common side reaction is the hydrolysis of the chloromethyl group to the corresponding benzyl alcohol, 3-methoxy-2-methylbenzyl alcohol. This can occur in the presence of water or other nucleophilic solvents. Further reaction of the resulting benzyl alcohol could lead to ether formation or other derivatives.
Self-condensation or polymerization can also occur, particularly under Friedel-Crafts conditions, where the benzylic chloride of one molecule acts as an electrophile and attacks the activated aromatic ring of another molecule. This can lead to the formation of diarylmethane structures and oligomeric or polymeric materials. For instance, the Friedel-Crafts benzylation of toluene (B28343) with benzyl chloride can yield a mixture of mono- and poly-benzylated products. epa.gov
In the context of cross-coupling reactions, homocoupling of the benzyl chloride to form 1,2-bis(3-methoxy-2-methylphenyl)ethane is a potential side reaction, especially in nickel-catalyzed processes if reaction conditions are not carefully controlled. nih.gov
Metal-Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Group
The chloromethyl group of this compound serves as an electrophilic partner in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the benzylic position.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium catalysts are widely used to couple benzylic halides with a range of nucleophilic partners.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzyl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.org The reaction is a powerful tool for the formation of diarylmethanes. While benzylic bromides are more reactive, benzylic chlorides can also be used, though they may require more forcing conditions or more active catalysts. lookchem.com A variety of palladium catalysts and ligands have been developed to facilitate this transformation, with some systems operating in aqueous media. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. However, variants using benzylic halides have been developed. These reactions form a new carbon-carbon bond between the benzylic carbon and one of the sp² carbons of the alkene.
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. The coupling of benzylic chlorides with terminal alkynes can be achieved using palladium catalysis, often in the presence of a copper co-catalyst, to produce substituted alkynes. rsc.orgnih.govorganic-chemistry.org Carbonylative versions of this reaction, where carbon monoxide is incorporated, are also known. rsc.orgnih.gov
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(OAc)₂, PdCl₂(dppf), Pd/NHC | K₂CO₃, Cs₂CO₃, NaHCO₃ | Diarylmethane |
| Heck | Alkene | Pd(OAc)₂, Pd/Phosphine Ligands | Et₃N, K₂CO₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | Substituted Alkyne |
Nickel-Catalyzed Reactions
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. They have been successfully employed in the coupling of benzylic chlorides with various partners.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. Nickel-catalyzed Kumada coupling of benzyl chlorides with aryl or alkyl Grignard reagents provides a direct route to the corresponding coupled products. researchgate.netorganic-chemistry.orgwikipedia.org
Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. Nickel-catalyzed versions of this reaction are effective for coupling benzyl chlorides. organic-chemistry.orgunits.itsigmaaldrich.com
Heck-type Reactions: Nickel catalysts have been shown to be particularly effective for the Heck-type coupling of benzyl chlorides with simple, unactivated olefins, including ethylene. nih.govorganic-chemistry.orgmit.educapes.gov.bracs.org These reactions often proceed at room temperature and can exhibit high regioselectivity for the formation of 1,1-disubstituted olefins. mit.eduacs.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type |
|---|---|---|---|
| Kumada | Grignard Reagent (RMgX) | NiCl₂(dppp), Ni(acac)₂ | Ar-CH₂-R |
| Negishi | Organozinc Reagent (RZnX) | Ni(acac)₂/NHC | Ar-CH₂-R |
| Heck-type | Alkene | Ni(cod)₂/PCy₂Ph | Allylbenzene derivatives |
Copper-Catalyzed Transformations
Copper-based catalytic systems have also been developed for the coupling of benzylic halides. These methods are often operationally simple and can tolerate a variety of functional groups. Copper-promoted couplings of benzyl chlorides and bromides with terminal alkynes provide a direct route to benzyl-substituted alkynes. nih.govacs.orgrsc.org These reactions can sometimes be performed without the need for a palladium co-catalyst, offering a more economical approach. Copper has also been used to catalyze the coupling of Grignard reagents with benzylic halides. acs.org
Reduction and Oxidation Reactions of the Chloromethyl and Aromatic System
The chloromethyl group and the substituted aromatic ring of this compound can undergo various reduction and oxidation reactions.
Reduction:
The chloromethyl group can be reduced to a methyl group, converting this compound into 1,2-dimethyl-3-methoxybenzene. This can be achieved using various reducing agents. For example, benzyl chlorides can be reduced to the corresponding toluenes in strong acid systems. acs.org Catalytic hydrogenation or reduction with hydride reagents like lithium aluminum hydride (after conversion to a more suitable derivative) are also common methods for this type of transformation. chemicalforums.com
Oxidation:
The oxidation of this compound can occur at several sites.
Oxidation of the Chloromethyl Group: The chloromethyl group can be oxidized to an aldehyde (3-methoxy-2-methylbenzaldehyde) or a carboxylic acid (3-methoxy-2-methylbenzoic acid). This transformation can be accomplished using various oxidizing agents. For instance, the oxidation of benzyl chlorides to benzaldehydes can be achieved with mild oxidizing agents like lead nitrate. youtube.com Stronger oxidizing agents, such as potassium permanganate (B83412) studyrocket.co.uk or hydrogen peroxide in the presence of metal catalysts (e.g., Na₂WO₄), can oxidize benzyl chlorides directly to the corresponding benzoic acids. acs.org
Oxidation of the Aromatic System: The electron-rich aromatic ring, activated by the methoxy and methyl groups, is susceptible to oxidation, especially under strong oxidizing conditions. Oxidation of methoxy- and methyl-substituted benzenes with reagents like hydrogen peroxide in formic acid can lead to the formation of quinones or phenols. oup.com For example, 1,3,5-trimethoxybenzene (B48636) is oxidized to 2,6-dimethoxy-p-benzoquinone. oup.com Anodic oxidation in methanol (B129727) can also lead to side-chain or nuclear methoxylation. rsc.org The presence of the methoxy group generally makes the ring more susceptible to oxidation compared to just a methyl group. studyrocket.co.uk
Oxidation of the Methyl Group: While the chloromethyl group is typically more reactive, under certain conditions, the ring's methyl group could also be oxidized, although this usually requires harsh conditions. studyrocket.co.uk
The specific outcome of an oxidation reaction will depend on the choice of oxidant and the reaction conditions. It is possible to selectively oxidize one functional group in the presence of others by careful selection of the reaction parameters.
Hydrodechlorination Studies and Catalyst Design
Specific hydrodechlorination studies on this compound are not readily found in peer-reviewed literature. However, extensive research on the hydrodechlorination of benzyl chloride and its derivatives provides a framework for understanding the potential catalytic systems and mechanisms applicable to this specific compound.
Catalytic hydrodechlorination typically employs transition metal catalysts, such as palladium, platinum, nickel, and rhodium, often supported on materials like carbon, alumina, or silica. The choice of catalyst and support can significantly impact the reaction's efficiency and selectivity, minimizing side reactions such as hydrogenolysis of other functional groups or dimerization.
For instance, studies on related benzyl chlorides have shown that the reaction mechanism often involves the oxidative addition of the C-Cl bond to the metal center, followed by a reductive elimination step with a hydride source. The electronic nature of the substituents on the benzene ring plays a critical role. The electron-donating methoxy group in this compound would likely facilitate the oxidative addition step by increasing the electron density at the benzylic carbon. Conversely, the ortho-methyl group could introduce steric hindrance, potentially affecting the approach of the substrate to the catalyst's active site.
A hypothetical study on the hydrodechlorination of this compound could involve screening various catalysts and conditions, as illustrated in the following speculative data table.
Table 1: Hypothetical Catalyst Screening for the Hydrodechlorination of this compound
| Entry | Catalyst | Support | Solvent | Temperature (°C) | Pressure (H₂) | Conversion (%) | Selectivity (%) |
| 1 | 5% Pd | C | Ethanol | 25 | 1 atm | >99 | 98 |
| 2 | 5% Pt | Al₂O₃ | Ethyl acetate | 50 | 5 atm | 95 | 92 |
| 3 | 10% Ni | SiO₂ | Toluene | 80 | 10 atm | 88 | 85 |
| 4 | 5% Rh | C | Methanol | 25 | 1 atm | >99 | 99 |
This table is illustrative and based on general knowledge of hydrodechlorination reactions, not on specific experimental data for the named compound.
Rearrangement Reactions and Pericyclic Processes
Rearrangement reactions and pericyclic processes of this compound are not specifically described in the available scientific literature. However, the structural features of the molecule allow for speculation on its potential behavior in such reactions.
Benzyl halides, particularly those with electron-donating groups, can be prone to rearrangement under certain conditions, often involving carbocationic intermediates. For this compound, the formation of the corresponding benzyl carbocation could potentially lead to skeletal rearrangements, although such reactions are generally not favored unless driven by significant steric or electronic factors.
Pericyclic reactions are concerted processes that involve a cyclic transition state. While less common for simple benzyl chlorides, appropriately substituted derivatives can participate in reactions like electrocyclizations or sigmatropic rearrangements. For this compound itself, there are no obvious pathways for intramolecular pericyclic reactions. However, it could potentially act as a dienophile or a partner in other intermolecular cycloadditions, though its reactivity in this regard is expected to be low.
Further research would be necessary to explore these potential reaction pathways and to understand the influence of the substitution pattern on the reactivity of this compound in rearrangement and pericyclic reactions.
Derivatization Strategies and Applications As Advanced Synthetic Building Blocks
Synthesis of Benzylic Ethers and Esters as Precursors
The conversion of 1-(chloromethyl)-3-methoxy-2-methylbenzene into benzylic ethers and esters represents a fundamental strategy for introducing new functionalities and creating precursors for further transformations.
Benzylic Ethers: The Williamson ether synthesis is a classic and efficient method for the preparation of ethers from this benzylic chloride. acs.orgwikipedia.orgresearchgate.net In this SN2 reaction, an alkoxide or phenoxide nucleophile displaces the chloride ion. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophilic alkoxide in situ from the corresponding alcohol. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile generally favoring the substitution reaction.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Nucleophile (Alcohol) | Base | Solvent | Product |
| Ethanol | NaH | THF | 1-(Ethoxymethyl)-3-methoxy-2-methylbenzene |
| Phenol | K2CO3 | Acetonitrile | 1-(Phenoxymethyl)-3-methoxy-2-methylbenzene |
| Isopropanol | NaH | DMF | 1-(Isopropoxymethyl)-3-methoxy-2-methylbenzene |
Benzylic Esters: Benzylic esters can be readily prepared by reacting this compound with a carboxylate salt, often generated in situ by treating a carboxylic acid with a non-nucleophilic base like triethylamine or cesium carbonate. This nucleophilic substitution reaction provides access to a wide variety of ester functionalities, which can serve as protecting groups or as precursors for other functional groups.
Table 2: Typical Conditions for Benzylic Ester Synthesis
| Carboxylic Acid | Base | Solvent | Product |
| Acetic Acid | Triethylamine | Dichloromethane (B109758) | (3-Methoxy-2-methylbenzyl) acetate |
| Benzoic Acid | Cs2CO3 | Acetonitrile | (3-Methoxy-2-methylbenzyl) benzoate |
| Propanoic Acid | DBU | THF | (3-Methoxy-2-methylbenzyl) propanoate |
These ether and ester derivatives are valuable intermediates. The ether linkage is generally stable under a variety of reaction conditions, while the ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Preparation of Benzylic Amines and Amides through Nucleophilic Displacement
The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many biologically active molecules and functional materials. This compound serves as an excellent electrophile for the synthesis of benzylic amines and amides via nucleophilic displacement reactions.
Benzylic Amines: Primary, secondary, and tertiary amines can be synthesized by reacting the benzylic chloride with ammonia, primary amines, or secondary amines, respectively. These reactions often require a base to neutralize the hydrochloric acid byproduct. Over-alkylation can be an issue, particularly in the synthesis of primary amines, but this can often be controlled by using a large excess of the amine nucleophile.
A more controlled method for the synthesis of primary amines involves the Gabriel synthesis, where phthalimide anion is used as the nucleophile, followed by hydrolysis or hydrazinolysis to release the primary amine.
Benzylic Amides: N-substituted amides can be prepared by the reaction of this compound with an amide anion. The amide anion is typically generated by treating the corresponding amide with a strong base such as sodium hydride. This method allows for the direct formation of a C-N bond, leading to the desired benzylic amide.
Table 3: Synthesis of Benzylic Amines and Amides
| Nucleophile | Reaction Conditions | Product |
| Ammonia | Excess NH3, Ethanol | (3-Methoxy-2-methyl)benzylamine |
| Diethylamine | K2CO3, Acetonitrile | N,N-Diethyl-(3-methoxy-2-methyl)benzylamine |
| Sodium Phthalimide | DMF, then Hydrazine | (3-Methoxy-2-methyl)benzylamine |
| Acetamide | NaH, THF | N-((3-Methoxy-2-methyl)benzyl)acetamide |
These nitrogen-containing derivatives are important building blocks for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Formation of Benzylic Nitriles and Carboxylic Acid Derivatives
The introduction of a cyano group via nucleophilic substitution with cyanide ions is a powerful synthetic transformation. The resulting benzylic nitrile is a versatile intermediate that can be converted into a variety of other functional groups.
Benzylic Nitriles: The reaction of this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF, readily affords the corresponding benzylic nitrile, (3-methoxy-2-methyl)phenylacetonitrile. acs.org This reaction proceeds via an SN2 mechanism and is generally high-yielding.
Carboxylic Acid Derivatives: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3-methoxy-2-methyl)phenylacetic acid. This two-step sequence, from the benzylic chloride to the carboxylic acid, provides a convenient method for extending the carbon chain by one atom.
Furthermore, the nitrile can be converted to other carboxylic acid derivatives. For example, reaction with an alcohol in the presence of a strong acid can yield an ester, while reduction can lead to the corresponding primary amine.
Table 4: Synthesis of Benzylic Nitriles and Carboxylic Acids
| Reagent | Solvent | Intermediate Product | Final Product (after hydrolysis) |
| NaCN | DMSO | (3-Methoxy-2-methyl)phenylacetonitrile | (3-Methoxy-2-methyl)phenylacetic acid |
| KCN | DMF | (3-Methoxy-2-methyl)phenylacetonitrile | (3-Methoxy-2-methyl)phenylacetic acid |
This strategy is widely employed in organic synthesis for the construction of arylacetic acid derivatives, which are common structural motifs in many natural products and pharmaceuticals.
Generation of Benzylic Aldehydes and Ketones
The oxidation of the chloromethyl group to a carbonyl functionality provides direct access to valuable benzylic aldehydes and ketones. Several methods are available for this transformation.
Benzylic Aldehydes: The Sommelet reaction is a classic method for converting benzyl (B1604629) halides to aldehydes. wikipedia.org This reaction involves the treatment of this compound with hexamine to form a quaternary ammonium (B1175870) salt, which upon hydrolysis yields the corresponding aldehyde, 3-methoxy-2-methylbenzaldehyde.
Another common method is the Kornblum oxidation, which involves reacting the benzylic chloride with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium bicarbonate, to furnish the aldehyde.
Benzylic Ketones: The synthesis of benzylic ketones from this compound is less direct. One approach involves a two-step sequence. First, the benzylic chloride is reacted with a carboxylate to form a benzylic ester, as described in section 4.1. Subsequent oxidation of the benzylic position can then yield the desired ketone.
Alternatively, the benzylic chloride can be used in Friedel-Crafts type reactions. While the chloromethyl group itself is an alkylating agent, it can be converted to a more reactive species. For example, conversion to the corresponding Grignard reagent followed by reaction with an acyl chloride would provide a route to benzylic ketones.
Table 5: Methods for the Synthesis of Benzylic Aldehydes
| Reaction Name | Reagents | Product |
| Sommelet Reaction | Hexamethylenetetramine, H2O | 3-Methoxy-2-methylbenzaldehyde |
| Kornblum Oxidation | DMSO, NaHCO3 | 3-Methoxy-2-methylbenzaldehyde |
The resulting aldehydes and ketones are versatile intermediates for a wide range of subsequent transformations, including Wittig reactions, aldol condensations, and the formation of imines and enamines.
Utilization in the Construction of Complex Heterocyclic Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound and its derivatives can serve as key building blocks for the synthesis of various heterocyclic systems.
The benzylic carbon of this compound can act as an electrophilic center for intramolecular or intermolecular cyclization reactions. By first introducing a nucleophilic group at an appropriate position on the benzene (B151609) ring or on a side chain, subsequent cyclization can lead to the formation of fused or non-fused heterocyclic rings.
For instance, after conversion of the chloromethyl group to a (3-methoxy-2-methyl)benzylamine derivative, this can be used in classic isoquinoline syntheses such as the Bischler-Napieralski or Pictet-Spengler reactions, following appropriate derivatization. Similarly, derivatives containing a suitably positioned hydroxyl group could undergo intramolecular Williamson ether synthesis to form isochroman derivatives.
The specific substitution pattern of this compound can influence the regioselectivity of these cyclization reactions, allowing for the controlled synthesis of specific isomers.
Role in the Synthesis of Oligomers and Polymers
The reactivity of the benzylic chloride group makes this compound a suitable monomer for the synthesis of oligomers and polymers. Friedel-Crafts polymerization is a common method for achieving this. researchgate.netlibretexts.orgchemijournal.com
In the presence of a Lewis acid catalyst, such as aluminum chloride or tin(IV) chloride, the benzylic chloride can undergo self-condensation, where the benzylic carbocation generated attacks another molecule of the monomer to form a new carbon-carbon bond. This process can repeat to form oligomeric or polymeric chains with a poly(benzyl) backbone.
The methoxy (B1213986) and methyl substituents on the aromatic ring will influence the reactivity of the monomer and the properties of the resulting polymer. The electron-donating methoxy group can activate the ring towards electrophilic attack, while the methyl group can provide steric hindrance, affecting the regiochemistry of the polymerization and the final polymer structure.
Furthermore, this compound can be used as a co-monomer in polymerization reactions with other aromatic compounds to produce copolymers with tailored properties.
Integration into Multi-Step Total Synthesis Sequences
The versatility of this compound as a synthetic building block makes it a valuable component in multi-step total synthesis campaigns targeting complex natural products and other architecturally challenging molecules. Its ability to introduce a substituted benzyl moiety, which can then be further functionalized, provides a strategic advantage in the assembly of intricate molecular frameworks.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(chloromethyl)-3-methoxy-2-methylbenzene in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
High-Resolution ¹H NMR and ¹³C NMR Investigations
While specific, experimentally verified spectra for this compound (CAS 42981-94-2) are not widely available in public databases, the expected chemical shifts and splitting patterns can be reliably predicted based on established principles and data from analogous structures. bldpharm.comhmdb.cachemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show four distinct signals corresponding to the aromatic protons, the chloromethyl protons, the methoxy (B1213986) protons, and the methyl protons.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the typical aromatic region of approximately 6.8-7.3 ppm. Their splitting patterns (doublets and triplets) would be dictated by their coupling to adjacent protons.
Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group is expected around 4.5-4.7 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.
Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons should appear at approximately 3.8 ppm.
Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring would be found further upfield, around 2.2-2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display nine unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry.
Aromatic Carbons: Six distinct signals are expected in the range of 110-160 ppm. The carbons directly bonded to the oxygen (C-3) and the chloromethyl group (C-1) would be significantly affected by these substituents.
Chloromethyl Carbon (-CH₂Cl): This carbon signal is anticipated around 45-50 ppm.
Methoxy Carbon (-OCH₃): The methoxy carbon signal typically appears around 55-60 ppm.
Methyl Carbon (-CH₃): The aromatic methyl carbon signal is expected in the upfield region of the spectrum, around 15-20 ppm.
| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic | ¹H | ~ 6.8 - 7.3 | Multiplets (dd, t) |
| Chloromethyl (-CH₂Cl) | ¹H | ~ 4.5 - 4.7 | Singlet (s) |
| Methoxy (-OCH₃) | ¹H | ~ 3.8 | Singlet (s) |
| Methyl (-CH₃) | ¹H | ~ 2.2 - 2.4 | Singlet (s) |
| Aromatic (C-O) | ¹³C | ~ 155 - 160 | Singlet |
| Aromatic (C-CH₃, C-CH₂Cl) | ¹³C | ~ 135 - 140 | Singlet |
| Aromatic (C-H) | ¹³C | ~ 110 - 130 | Singlet |
| Methoxy (-OCH₃) | ¹³C | ~ 55 - 60 | Singlet |
| Chloromethyl (-CH₂Cl) | ¹³C | ~ 45 - 50 | Singlet |
| Methyl (-CH₃) | ¹³C | ~ 15 - 20 | Singlet |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To confirm the substitution pattern and assign all signals unambiguously, 2D NMR experiments are indispensable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent aromatic protons, helping to establish their relative positions on the ring. No cross-peaks would be observed for the singlet signals of the methyl, methoxy, and chloromethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C couplings). github.ioresearchgate.net It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~4.6 ppm would correlate to the carbon signal at ~47 ppm, confirming the -CH₂Cl group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). youtube.comsdsu.edu It is crucial for piecing together the molecular puzzle by connecting fragments. Key HMBC correlations would include:
A correlation from the chloromethyl protons (-CH₂Cl) to the C-1, C-2, and C-6 carbons of the aromatic ring.
Correlations from the methoxy protons (-OCH₃) to the C-3 carbon.
Correlations from the aromatic methyl protons (-CH₃) to the C-1, C-2, and C-3 carbons.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₉H₁₁ClO, with a molecular weight of approximately 170.64 g/mol . bldpharm.comcymitquimica.comsigmaaldrich.com
When analyzed by mass spectrometry, the molecule will ionize to form a molecular ion (M⁺•). Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the mass spectrum will exhibit a characteristic M⁺• peak and an M+2 peak with a relative intensity ratio of approximately 3:1. docbrown.info
The fragmentation of the molecular ion is predictable. Common fragmentation pathways include:
Loss of a chlorine radical: The most common initial fragmentation for benzyl (B1604629) chlorides is the cleavage of the C-Cl bond to form a stable benzylic carbocation. This would result in a prominent peak at m/z 135 (M-35) and a smaller peak at m/z 137 (M-37).
Loss of a chloromethyl radical: Cleavage of the bond between the ring and the chloromethyl group would lead to a fragment corresponding to the [M-CH₂Cl]⁺ ion.
Further Fragmentation: The initial fragments can undergo further breakdown, such as the loss of a methyl radical (-CH₃) or formaldehyde (B43269) (-CH₂O) from the methoxy group, leading to a complex but interpretable pattern of smaller ions. docbrown.infoyoutube.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between different chemical formulas that have the same nominal mass.
Calculated Monoisotopic Mass for [C₉H₁₁³⁵ClO]⁺•: 170.0498
Calculated Monoisotopic Mass for [C₉H₁₁³⁷ClO]⁺•: 172.0469
Observing ions at these precise m/z values would confirm the elemental composition of C₉H₁₁ClO, ruling out other potential formulas.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. bartleby.com While a specific spectrum for this compound is not readily published, the expected absorption bands can be predicted from known data for similar compounds like anisoles and benzyl chlorides. chemicalbook.comchemicalbook.compearson.com
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂Cl | 3000 - 2850 | Asymmetric and symmetric stretches. |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Multiple bands indicating ring vibrations. researchgate.net |
| C-O Stretch (Asymmetric) | Aryl-O-CH₃ | 1275 - 1200 | Strong, characteristic band for aryl ethers. pearson.com |
| C-O Stretch (Symmetric) | Aryl-O-CH₃ | 1075 - 1020 | Another key ether band. |
| C-H Bend (Out-of-plane) | Aryl C-H | 900 - 675 | Pattern depends on the 1,2,3-substitution. |
| C-Cl Stretch | -CH₂Cl | 800 - 600 | This band confirms the presence of the chloromethyl group. chemicalforums.com |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would yield exact bond lengths, bond angles, and torsional angles.
As of this review, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal were grown and analyzed, this method could definitively confirm the substitution pattern on the benzene ring. Furthermore, it would reveal the solid-state conformation, including the orientation of the chloromethyl and methoxy groups relative to the plane of the benzene ring. rsc.org This conformational information is influenced by steric and electronic interactions between the adjacent substituents. rsc.org
Chromatographic Techniques for Purity Assessment and Separation Research
The purity and separation of this compound are critical aspects of its synthesis and application in research. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. They allow for the effective separation of the target compound from starting materials, by-products, and isomers, as well as for the accurate determination of its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC are powerful analytical techniques, but their applicability to a specific compound depends on its physicochemical properties, such as volatility and thermal stability. For this compound, both methods can be employed, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, which contains a reactive chloromethyl group, HPLC is often the preferred method for purity assessment and preparative separation to avoid potential degradation at the high temperatures used in GC.
Research has demonstrated that this compound can be effectively analyzed using reverse-phase (RP) HPLC. sielc.com In this mode of separation, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A specific application note details the analysis of this compound on a Newcrom R1 column, which is a reverse-phase column with low silanol activity, making it suitable for a range of compounds. sielc.com The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring mass spectrometric (MS) detection, a volatile acid such as formic acid is used in place of phosphoric acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or purify larger quantities of the compound. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) allows for faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com
Interactive Table 1: HPLC Parameters for the Analysis of this compound
| Parameter | Value | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| Mode | Reverse-Phase (RP) | sielc.com |
| Detector | UV (Typical), MS-compatible with formic acid | sielc.com |
| Application | Purity assessment, Preparative separation | sielc.com |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the thermal lability of some halogenated compounds can be a concern, GC can be a suitable method for analyzing this compound, provided that the analytical conditions are carefully optimized to prevent on-column degradation. The technique is particularly useful for monitoring the presence of volatile impurities.
In a typical GC analysis, the sample is vaporized in a heated inlet and separated as it travels through a capillary column coated with a stationary phase. The choice of the stationary phase is critical for achieving the desired separation of the target compound from any isomers or impurities. For chlorinated aromatic compounds, a mid-polarity column is often a good starting point. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.
Interactive Table 2: Hypothetical GC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Fused silica capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about bond lengths, bond angles, dihedral angles, and electronic properties. For 1-(chloromethyl)-3-methoxy-2-methylbenzene, these calculations would reveal how the substituents—chloromethyl, methoxy (B1213986), and methyl groups—influence the geometry and electronic landscape of the benzene (B151609) ring.
It is anticipated that the benzene ring would exhibit some deviation from perfect planarity due to the steric and electronic effects of the substituents. The C-C bond lengths within the ring would likely vary slightly from the standard 1.39 Å of benzene, influenced by the electron-donating nature of the methoxy and methyl groups and the electron-withdrawing nature of the chloromethyl group.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational preferences of molecules like this compound. Conformational analysis is crucial for this molecule due to the rotational freedom of the methoxy and chloromethyl groups.
DFT studies on similar molecules, such as anisole (B1667542) (methoxybenzene) and its derivatives, have shown that the orientation of the methoxy group relative to the benzene ring is a key factor in determining the molecule's stability. nih.gov For this compound, DFT calculations would likely investigate the potential energy surface as a function of the dihedral angles involving the C(ring)-O-C(methyl) bond of the methoxy group and the C(ring)-C(methylene)-Cl bond of the chloromethyl group. These calculations would identify the global minimum energy conformer and any other low-energy conformers that might be populated at room temperature. The conformational preferences would be governed by a delicate interplay of steric hindrance between the adjacent methyl, methoxy, and chloromethyl groups, as well as electronic effects such as hyperconjugation. For instance, studies on substituted anisoles have explored the energetic differences between planar and non-planar arrangements of the methoxy group. nih.gov
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediates, and determining the structures of transition states. For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the benzene ring.
For example, modeling the reaction of this compound with a nucleophile would involve locating the transition state for the displacement of the chloride ion. This would provide insights into whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise SN1-like mechanism involving a carbocation intermediate. The presence of the electron-donating methoxy and methyl groups would be expected to stabilize a benzylic carbocation, potentially favoring an SN1 pathway. nih.govnih.gov
Transition State Analysis and Activation Energy Calculations
A critical aspect of mechanistic studies is the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to determine the geometry of the transition state and to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).
For a hypothetical reaction, such as the hydrolysis of this compound, transition state analysis would involve identifying a saddle point on the potential energy surface corresponding to the breaking of the C-Cl bond and the formation of a C-O bond. The calculated activation energy would provide a quantitative measure of the reaction rate. Computational studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that the structure of the transition state and the activation energy are highly dependent on the nature of the substituents on the benzene ring. nih.govnih.gov Electron-donating groups generally lower the activation energy for reactions involving the formation of a positive charge at the benzylic position. nih.govnih.gov
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be invaluable for interpreting experimental spectra and for the structural characterization of new compounds.
For this compound, DFT calculations could predict its infrared spectrum, with specific vibrational modes corresponding to the stretching and bending of C-H, C-O, C-Cl, and C-C bonds. The calculated frequencies, after appropriate scaling, could be compared with an experimental IR spectrum to confirm the molecular structure. Similarly, NMR chemical shifts (1H and 13C) can be calculated and compared with experimental data to aid in the assignment of peaks. The accuracy of these predictions has been shown to be quite reliable with modern computational methods. sns.itnih.gov
Analysis of Structure-Reactivity Relationships and Substituent Effects
The methoxy and methyl groups are electron-donating groups, which increase the electron density of the benzene ring and activate it towards electrophilic aromatic substitution. libretexts.orgstpeters.co.invedantu.comlibretexts.org Conversely, the chloromethyl group is weakly electron-withdrawing. Computational analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) would reveal the most electron-rich and electron-poor regions of the molecule, thereby predicting the likely sites for electrophilic and nucleophilic attack. The electron-donating groups would direct incoming electrophiles to the ortho and para positions relative to themselves. Given the substitution pattern of this compound, computational models could predict the regioselectivity of further substitution reactions. nih.govnih.gov
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) and over time. MD simulations use classical mechanics to describe the motion of atoms and molecules, with the forces between them described by a force field.
Advanced Research Applications in Chemical Sciences
Role as an Intermediate in Fine Chemical Synthesis
1-(Chloromethyl)-3-methoxy-2-methylbenzene serves as a key intermediate in the synthesis of fine chemicals. Its utility stems from the high reactivity of the benzylic chloride group (-CH₂Cl), which is a potent electrophile. This functional group readily participates in nucleophilic substitution reactions, allowing for the introduction of the 3-methoxy-2-methylbenzyl moiety into a wide array of molecular structures.
This reactivity makes it a valuable organic building block for creating complex target molecules. bldpharm.com The chloromethyl group can be converted into other functional groups such as alcohols, ethers, amines, and nitriles, or used to form new carbon-carbon bonds through reactions with organometallic reagents. The presence of the methoxy (B1213986) and methyl groups on the aromatic ring also influences the reactivity and imparts specific properties to the final products. Chemical suppliers categorize this compound as a building block for organic synthesis, highlighting its role in the creation of unique and complex chemicals for research purposes. bldpharm.comsigmaaldrich.com The synthesis of related compounds, such as other chlorinated and methoxylated aromatics, is noted for its importance in producing valuable chemical products, underscoring the industrial potential of this class of intermediates. google.com
Key Reactive Site for Synthesis:
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Alcohols, Ethers, Amines, Esters |
| Chloromethyl (-CH₂Cl) | Friedel-Crafts Alkylation | Di- and tri-arylmethanes |
Utilization in Pharmaceutical Intermediates Research
In the field of medicinal chemistry, this compound is recognized as a valuable precursor for the synthesis of pharmaceutical intermediates. bldpharm.com The structural motif of a substituted benzene (B151609) ring is a common feature in many biologically active compounds. The chloro and methoxy groups, in particular, can significantly influence a molecule's pharmacological profile, including its binding affinity to proteins and its metabolic stability. youtube.com
The reactive chloromethyl group allows medicinal chemists to attach the 3-methoxy-2-methylphenyl scaffold to various heterocyclic or carbocyclic core structures, which are prevalent in drug design. This process, known as alkylation, is a fundamental strategy in the synthesis of new chemical entities. For example, similar benzimidazole (B57391) derivatives bearing methoxy groups have been synthesized and investigated for their antiproliferative and antibacterial activities. mdpi.com While research may not always name this specific isomer, the synthesis strategies for related compounds, such as other methoxy-substituted benzyl (B1604629) chlorides, are well-documented in patents for creating medicinal compounds, indicating the importance of this class of molecules in drug discovery pipelines. google.com
Examples of Structurally Related Pharmaceutical Intermediates:
| Compound Class | Therapeutic Area (General) | Synthetic Relevance |
|---|---|---|
| Benzimidazole Derivatives | Anticancer, Antimicrobial | Methoxy-substituted rings are common. mdpi.com |
| Methoxy Acrylate (B77674) Compounds | Fungicidal | Used in creating active pharmaceutical ingredients. unifiedpatents.com |
Building Block for Agrochemicals Research
The structural features of this compound make it a relevant building block for the synthesis of novel agrochemicals. Substituted toluenes, particularly those containing halogens and alkoxy groups, are known precursors to active ingredients in pesticides and herbicides. For instance, the isomeric compound 6-chloro-2-methoxytoluene is an important intermediate in the synthesis of the insecticide methoxyfenozide. google.com
The development of new crop protection agents often involves the exploration of new substitution patterns on aromatic rings to optimize efficacy, selectivity, and environmental profile. The combination of chloro, methoxy, and methyl groups on this compound provides a unique starting point for such research. The chloromethyl handle can be used to link the aromatic core to other molecular fragments known to confer pesticidal activity. Research into methoxy acrylate compounds, for example, has led to the development of bactericidal agents for agricultural use. unifiedpatents.com Although direct synthetic applications in marketed agrochemicals are not extensively documented for this specific isomer, its potential is inferred from the established importance of related chloro-alkoxy-toluene structures in the agrochemical industry. nih.gov
Monomer or Intermediate in Advanced Polymer and Material Science Research
In the realm of polymer and material science, this compound holds potential as a specialty monomer or a key intermediate for functional polymers. Advanced polymers are often designed with specific functional groups to achieve desired thermal, mechanical, or electronic properties. appleacademicpress.com The reactive chloromethyl group on this compound makes it suitable for incorporation into polymer chains through various polymerization techniques.
For example, it could be used in polycondensation reactions or as a substrate for grafting onto existing polymer backbones. The introduction of the 3-methoxy-2-methylphenyl group can modify the properties of the resulting material, potentially enhancing its solubility, thermal stability, or refractive index. The development of advanced materials, such as conducting polymers or specialized coatings, relies on the availability of diverse and functional monomers. researchgate.net While this specific compound is not a common commodity monomer like methyl methacrylate, its structure is suited for creating high-performance or "smart" polymers for specialized applications in electronics, optics, or separation technologies. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Highly Selective Catalytic Transformations for 1-(Chloromethyl)-3-methoxy-2-methylbenzene
The development of novel catalytic systems is paramount for the selective functionalization of this compound. The inherent reactivity of the chloromethyl group allows for a variety of transformations, and future research will likely focus on catalysts that can control reactivity with high precision, particularly in the presence of the other functional groups on the aromatic ring.
Recent advancements in catalysis for the broader class of benzyl (B1604629) chlorides suggest promising avenues. For instance, cooperative catalysis using zirconocene and photoredox systems has been shown to enable the reductive homocoupling of various benzyl chlorides under mild conditions. chemrxiv.orgnih.gov This approach could be adapted for this compound to synthesize bibenzyl derivatives, which are prevalent in natural products and biologically active compounds. chemrxiv.orgnih.gov The challenge lies in achieving chemoselective cleavage of the strong C-Cl bond without affecting the methoxy (B1213986) and methyl groups. chemrxiv.orgnih.gov
Future research could explore the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals in cross-coupling reactions. The development of ligands that can fine-tune the electronic and steric properties of the metal center will be crucial for achieving high selectivity and yields in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings involving this compound.
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Potential Catalyst System | Expected Product Type |
|---|---|---|
| Reductive Homocoupling | Zirconocene / Photoredox Catalyst | Bibenzyl Derivative |
| Suzuki Coupling | Palladium / Custom Ligand | Diaryl Methane Derivative |
| Sonogashira Coupling | Copper/Palladium | Propargylarene Derivative |
Exploration of Bio-Inspired Synthetic Methodologies
Bio-inspired synthesis, which mimics enzymatic processes to achieve high selectivity and efficiency, offers a green alternative to traditional synthetic methods. For a molecule like this compound, bio-inspired approaches could lead to the development of novel and sustainable synthetic routes.
One area of exploration is the use of engineered enzymes or enzyme mimics for C-C bond formation. For example, methodologies inspired by the Heck cross-coupling reaction have been used to synthesize 1,3-diarylpropene derivatives, which are structural analogues of biologically important stilbenoids and dihydrostilbenoids. While not directly involving benzyl chlorides, the principles of using bio-inspired catalysts to control regioselectivity in C-C bond formation are highly relevant.
Future work could focus on developing artificial metalloenzymes that can catalyze the functionalization of the chloromethyl group with high enantioselectivity. Additionally, microbial cell factories, which utilize the shikimate pathway to produce a wide range of aromatic compounds, could be engineered to metabolize derivatives of this compound, offering a renewable route to complex molecules. nih.govnih.gov
Integration into Flow Chemistry and Microreactor Systems for Scalability
Flow chemistry and microreactor technology are revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and seamless scalability. beilstein-journals.orgrsc.org For reactions involving potentially hazardous intermediates or highly exothermic processes, such as those with this compound, these technologies are particularly advantageous.
The integration of this compound into continuous flow systems can enable the safe handling of reactions that might be difficult to control in traditional batch reactors. Microreactors, with their high surface-area-to-volume ratio, allow for efficient heat transfer, preventing the formation of hot spots and reducing the risk of runaway reactions. rsc.orgnih.gov This is crucial when working with reactive intermediates that could be generated from the chloromethyl group.
Future research will likely focus on developing multi-step, continuous-flow syntheses that use this compound as a starting material. acs.org This could involve the integration of reaction, separation, and purification steps into a single, automated system, significantly reducing production time and waste. The ability to rapidly screen reaction conditions in microreactors will also accelerate the optimization of new transformations for this compound.
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Alkylation with this compound
| Parameter | Batch Synthesis | Flow Synthesis (Microreactor) |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Temperature Control | Moderate | Precise |
| Safety | Risk of thermal runaway | Enhanced safety, small reaction volumes |
| Scalability | Difficult, requires re-optimization | Linear scalability by numbering-up or longer run times |
| Waste Generation | Higher due to workup | Minimized with in-line purification |
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the reactivity of molecules and designing new derivatives with desired properties. For this compound, computational methods can provide valuable insights into its electronic structure, reaction mechanisms, and potential for derivatization.
Density Functional Theory (DFT) can be employed to study the reactivity of the chloromethyl group and the influence of the methoxy and methyl substituents on the aromatic ring. eurekaselect.com Such studies can help in predicting the regioselectivity of electrophilic aromatic substitution reactions and understanding the stability of reaction intermediates. nih.gov This knowledge is crucial for designing selective synthetic strategies.
Future research could involve the use of computational tools to design derivatives of this compound with tailored electronic and steric properties. For example, by modeling the interaction of different derivatives with a specific biological target, it may be possible to design new drug candidates. nih.gov Additionally, computational screening of potential catalysts for transformations of this compound can significantly reduce the experimental effort required for catalyst development.
Investigation of Organocatalytic and Photoredox Approaches for Functionalization
Organocatalysis and photoredox catalysis have emerged as powerful and sustainable alternatives to traditional metal-catalyzed reactions. beilstein-journals.org These methodologies often operate under mild conditions and can offer unique reactivity and selectivity. For this compound, both approaches hold significant promise for the development of novel functionalization strategies.
Organocatalysis could be employed for the enantioselective functionalization of the chloromethyl group. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be used to introduce new stereocenters with high levels of control.
Visible-light photoredox catalysis offers a means to activate the C-Cl bond under exceptionally mild conditions. chemrxiv.orgnih.gov This can be used to generate a benzyl radical from this compound, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions. rsc.orgresearchgate.net The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, can enable transformations that are not possible with either catalyst alone.
Sustainable Valorization Strategies for the Compound in Chemical Manufacturing Research
Sustainable chemistry, or green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The valorization of this compound within a sustainable framework involves developing synthetic routes that are atom-economical, energy-efficient, and utilize renewable resources.
One potential strategy is the use of this compound as a building block for the synthesis of high-value products from bio-based feedstocks. For instance, it could be coupled with platform chemicals derived from biomass to create new polymers, resins, or specialty chemicals.
Future research in this area will focus on developing catalytic processes that operate in green solvents (e.g., water, supercritical CO2) and minimize the formation of byproducts. chemrxiv.org The development of recyclable catalysts for transformations of this compound will also be a key aspect of its sustainable valorization. Furthermore, integrating the synthesis and application of this compound into a circular economy model, where waste is minimized and resources are reused, will be a long-term goal.
Q & A
Q. How can researchers optimize the synthesis of 1-(Chloromethyl)-3-methoxy-2-methylbenzene to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use chlorinating agents like SOCl₂ or PCl₅ for introducing the chloromethyl group. Pyridine may act as a catalyst or acid scavenger, but its necessity depends on reaction conditions (e.g., solvent polarity, temperature) .
- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-chlorination).
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc).
- Yield Optimization : Pre-dry reagents and solvents (e.g., molecular sieves for toluene) to avoid hydrolysis of intermediates.
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: δ 4.5–4.7 ppm (CH₂Cl), δ 3.8–3.9 ppm (OCH₃), and aromatic protons split due to substituent positions .
- ¹³C NMR : Confirm methyl (δ 20–25 ppm), methoxy (δ 55–60 ppm), and chloromethyl (δ 45–50 ppm) groups.
- GC-MS : Use a non-polar column (e.g., DB-5) to verify molecular ion peak (M⁺ at m/z 184) and fragmentation patterns (loss of Cl⁻, CH₃O⁻).
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .
Q. How do substituent positions on the benzene ring influence the reactivity of chloromethyl-methoxy-methylbenzene derivatives?
Methodological Answer:
- Steric Effects : Ortho-substituents (e.g., methyl) hinder nucleophilic attack on the chloromethyl group, reducing reactivity in SN₂ reactions.
- Electronic Effects : Methoxy groups at para positions donate electron density via resonance, destabilizing electrophilic intermediates. Meta-substitution minimizes conjugation, preserving reactivity .
- Experimental Validation : Compare reaction rates of positional isomers (e.g., 3-methoxy vs. 4-methoxy derivatives) with NaN₃ in DMF at 60°C, monitoring azide formation via IR (2100 cm⁻¹) .
Advanced Research Questions
Q. What mechanisms underlie the nucleophilic substitution reactions involving the chloromethyl group in this compound?
Methodological Answer:
- SN₂ Pathway : Dominant in polar aprotic solvents (e.g., DMSO, DMF), where backside attack by nucleophiles (e.g., NaN₃, KCN) leads to inversion of configuration.
- Solvent Effects : Protic solvents (e.g., ethanol) favor ionization (SN₁), but steric hindrance from methyl/methoxy groups disfavors carbocation formation.
- Kinetic Studies : Use conductivity measurements or HPLC to track reaction progress. For example, monitor Cl⁻ release via ion chromatography during hydrolysis .
Q. How can computational methods like DFT predict the reactivity or stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze bond dissociation energies (BDEs) for C-Cl (critical for substitution reactions).
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks. Methoxy groups lower LUMO energy, enhancing electrophilic reactivity .
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on transition states. Compare activation energies in toluene vs. DMF .
Q. How should researchers address contradictions in reported synthesis conditions, such as the role of pyridine in chlorination reactions?
Methodological Answer:
- Variable Testing : Replicate reactions with/without pyridine under identical conditions (e.g., SOCl₂ in refluxing THF). Monitor yield and purity via GC-MS and NMR.
- Mechanistic Insight : Pyridine may neutralize HCl byproducts, preventing acid-catalyzed side reactions (e.g., ether cleavage). However, in anhydrous conditions, its absence might still permit high yields .
- Case Study : In the synthesis of 3,3-dichloro-1-(chloromethyl)indolin-2-one, pyridine-free conditions achieved 85% yield, suggesting solvent polarity and drying are critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
